molecular formula C23H23NO3S B15096005 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide

Cat. No.: B15096005
M. Wt: 393.5 g/mol
InChI Key: NFHDIQCWUCYNIP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a naphthalenylmethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The next step involves the introduction of the naphthalenylmethyl group through a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent. Finally, the benzamide moiety is introduced through an amidation reaction, using a suitable amine and benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of several key structural components:

  • Tetrahydrothiophene ring : This feature contributes to the compound's reactivity and potential interactions with biological targets.
  • Naphthalene moiety : Known for its aromatic properties, this component may influence the compound's pharmacokinetics and biological interactions.
  • Amide functional group : This group is often associated with biological activity, particularly in drug design.

The presence of the 1,1-dioxide group enhances the compound's reactivity, potentially facilitating redox reactions and interactions with various biological molecules.

Research indicates that the compound may exhibit several biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to disease pathways. For instance, studies have reported its ability to inhibit Kv1.3 channels, which are implicated in autoimmune diseases .
  • Antimicrobial Properties : Similar compounds within its class have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : Structural analogs have been tested for anticancer properties, showing promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar to this compound have been evaluated for their ability to modulate inflammatory responses, particularly in models of rheumatoid arthritis .

In Vitro Studies

In vitro assays have been crucial in characterizing the biological activity of this compound:

  • TR-FRET Assays : These assays have been utilized to assess the binding affinity and inhibitory potential against specific targets. Results indicate that variations in the structure can significantly influence activity levels .

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential for evaluating its therapeutic potential:

  • Lipinski's Rule of Five : Preliminary studies suggest that the compound adheres to Lipinski's criteria for drug-likeness, indicating favorable pharmacokinetic properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Compound APyridazine derivativeAnticancer activity
Compound BThiophene-containing acetamideAntimicrobial properties
Compound CNaphthalene-based derivativeAnti-inflammatory effects

This table illustrates how this compound's unique combination of functionalities may confer distinct pharmacological properties not present in other similar compounds.

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(naphthalen-1-ylmethyl)benzamide

InChI

InChI=1S/C23H23NO3S/c1-17-6-4-9-19(14-17)23(25)24(21-12-13-28(26,27)16-21)15-20-10-5-8-18-7-2-3-11-22(18)20/h2-11,14,21H,12-13,15-16H2,1H3

InChI Key

NFHDIQCWUCYNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4

Origin of Product

United States

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